2-Fluorohex-4-ynoic acid

Vue d'ensemble

Description

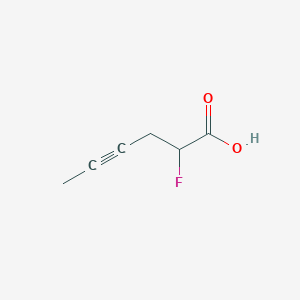

2-Fluorohex-4-ynoic acid (CAS# 2091731-46-1) is a research chemical . It has a molecular weight of 130.12 and a molecular formula of C6H7FO2 . The IUPAC name for this compound is 2-fluorohex-4-ynoic acid .

Molecular Structure Analysis

The molecular structure of 2-Fluorohex-4-ynoic acid includes a fluorine atom attached to the second carbon atom in the hex-4-ynoic acid chain . The canonical SMILES representation of this compound is CC#CCC(C(=O)O)F .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorohex-4-ynoic acid include a molecular weight of 130.12 and a molecular formula of C6H7FO2 . The compound has a complexity of 162 and a topological polar surface area of 37.3Ų . It has a rotatable bond count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .

Applications De Recherche Scientifique

Enzyme Inhibition and Mechanistic Insights

- 2-Amino-3-hydroxyhex-4-ynoic acid, a compound closely related to 2-Fluorohex-4-ynoic acid, has been isolated from Tricholomopsis rutilans and studied for its biochemical properties. The research identified the presence of threo- and erythro-forms of this compound, providing insight into its structural complexity and potential enzymatic interactions (Niimura & Hatanaka, 1974).

- The inhibition of bacterial glutamic acid decarboxylase by 4-aminohex-5-ynoic acid, an analogue of 4-aminobutyric acid, highlights the biochemical utility of acetylenic acids in studying enzyme mechanisms. This research demonstrates the stereospecific irreversible inhibition process, shedding light on enzyme activity and potential pharmaceutical applications (Jung, Metcalf, Lippert, & Casara, 1978).

Environmental and Material Science Applications

- Studies on the mass flows of fluorochemicals in municipal wastewater treatment facilities have underscored the environmental impact of fluorinated compounds, including derivatives similar to 2-Fluorohex-4-ynoic acid. These studies are crucial for understanding the fate of such compounds in the environment and developing strategies for their removal or management (Schultz et al., 2006).

- Research on the finishing of textiles with fluorocarbons demonstrates the application of fluorinated compounds in enhancing the properties of textiles, such as water, oil, and soil repellency. This application is significant for the development of high-performance and protective clothing materials (Sayed & Dabhi, 2014).

Analytical and Synthetic Chemistry

- The development of high-performance liquid chromatographic methods for the determination of aliphatic thiols using fluorogenic pre-column derivatization reagents illustrates the analytical applications of fluorinated compounds in enhancing detection sensitivity and specificity (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

- Syntheses of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds for use as neutral anion receptors demonstrate the versatility of fluorinated acids in creating molecules with enhanced binding affinities. These compounds have potential applications in sensor technology and molecular recognition studies (Anzenbacher et al., 2000).

Propriétés

IUPAC Name |

2-fluorohex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c1-2-3-4-5(7)6(8)9/h5H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZOKEYZAFRIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorohex-4-ynoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)